3-Chloro-5-methylbenzyl amine
Overview
Description
While the provided papers do not directly discuss 3-Chloro-5-methylbenzyl amine, they do provide insights into related compounds which can help infer some aspects of the target molecule's characteristics. The papers discuss the synthesis and structural analysis of chlorinated aromatic compounds with amine functionalities, which share some structural similarities with this compound.
Synthesis Analysis
The synthesis of chlorinated aromatic amines typically involves chlorination and amination steps. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was achieved by chlorination and aminisation from a related pyrazolo[1,5-a]pyrimidine diol . Similarly, the synthesis of a chlorinated pyrimidine involved a single-crystal X-ray diffraction analysis to determine its structure . These methods suggest that the synthesis of this compound could also involve chlorination of a suitable precursor followed by amination.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic amines is often confirmed using techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a chlorinated pyrazolo[1,5-a]pyrimidin-7-amine was confirmed by these methods and found to belong to the triclinic system . The crystal structure of a chlorinated pyrimidine was determined to belong to the monoclinic space group . These findings suggest that this compound would likely have a well-defined crystalline structure that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic amines can be inferred from their molecular structures. For example, the presence of chlorine atoms typically increases the density and molecular weight of the compound . The amine group can contribute to the compound's solubility in polar solvents and its potential for hydrogen bonding. The papers do not provide specific data on the physical properties of this compound, but similar compounds exhibit moderate anticancer activity, suggesting potential biological relevance .
Relevant Case Studies
The papers do not mention case studies involving this compound. However, the biological activity of related compounds, such as the moderate anticancer activity of a chlorinated pyrazolo[1,5-a]pyrimidin-7-amine, indicates that this compound could also be of interest in medicinal chemistry and pharmacology .
Scientific Research Applications
Coordination Chemistry
3-Chloro-5-methylbenzyl amine is utilized in coordination chemistry, particularly in the context of palladium (II) complexes. These complexes have been studied for their ability to resolve trivalent phosphines and arsines, contributing to our understanding of inorganic stereochemistry and asymmetric synthesis. Research in this area emphasizes the potential of this compound in developing probes and auxiliaries for complex chemical processes (Wild, 1997).
Ligand Design
This compound also plays a significant role in the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes. These complexes, involving metals like aluminum, gallium, and indium, are significant for their flexible binding capabilities, showcasing the versatility of this compound in creating diverse molecular structures (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Zirconium Complexes
In the context of zirconium complexes, this compound demonstrates significant potential. These complexes, synthesized with amino(polyphenolic) ligands, exhibit remarkable stability in various pH environments. Such stability is crucial for applications in environments where pH fluctuations are common (Chartres, Dahir, Tasker, & White, 2007).
Stereochemical Research
The compound is involved in studying the stereochemical course of enzymic amination processes. Research in this domain contributes to the broader understanding of how specific stereochemical configurations are achieved in complex organic reactions (Akhtar, Cohen, & Gani, 1987).
Safety and Hazards
Future Directions
Recent research has focused on developing new synthetic methods for amines, which could potentially lead to the discovery of new tertiary amines . These new amines could potentially treat a wide range of currently untreatable diseases . Additionally, the use of amines in the development of rechargeable lithium batteries has been explored .
Mechanism of Action
Mode of Action
As an amine, it can act as a nucleophile, participating in various chemical reactions such as the formation of imine derivatives . This involves the reaction of the amine with aldehydes or ketones, forming a C=N bond . The reaction is acid-catalyzed and reversible .
Biochemical Pathways
For instance, they can be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The reversible attachment of a small-molecule drug to a carrier for targeted delivery can improve pharmacokinetics and the therapeutic index .
Result of Action
The formation of imine derivatives could potentially lead to various downstream effects depending on the specific biological context .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-methylbenzyl amine can be influenced by various environmental factors . For instance, the pH can affect the rate of formation of imine compounds At low pH, most of the amine reactant may be tied up as its ammonium conjugate acid and become non-nucleophilic .
properties
IUPAC Name |
(3-chloro-5-methylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQWUGXTNVAOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293902 | |
Record name | 3-Chloro-5-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240305-91-2 | |
Record name | 3-Chloro-5-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240305-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloro-5-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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